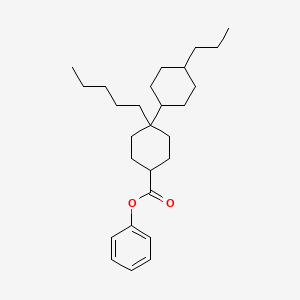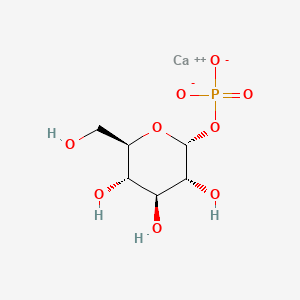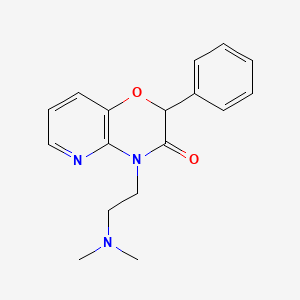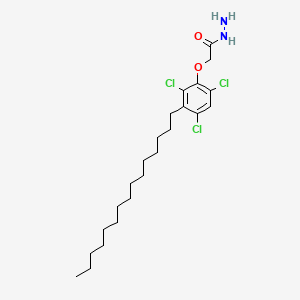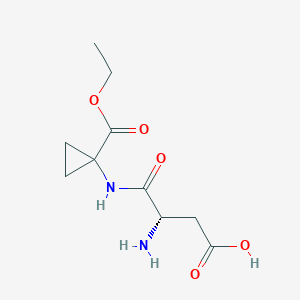
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structurally related compound with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical reactivity.
Phenylpyridine: Another heterocyclic compound with a similar structure.
Uniqueness
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both isoquinoline and pyridine rings. This structural complexity can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
92124-05-5 |
|---|---|
Formule moléculaire |
C21H21ClN2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-23-13-7-11-18(15-23)20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16;/h2-6,8-12,14H,7,13,15H2,1H3;1H |
Clé InChI |
KJKLYMHRABYGKN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



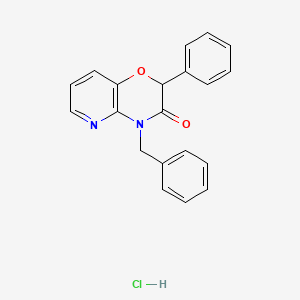


![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)
